Cas no 205518-89-4 (2-Ethylpyrimidine-5-carbaldehyde)

2-Ethylpyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde with a pyrimidine core, widely used as a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring an ethyl substituent and a formyl group at the 2- and 5-positions, respectively, enables selective reactivity in nucleophilic additions and condensation reactions. This compound is particularly valuable in the preparation of biologically active molecules, including agrochemicals and medicinal compounds, due to its ability to serve as a building block for more complex heterocyclic systems. Its stability and well-defined reactivity profile make it a reliable choice for applications requiring precise functionalization of the pyrimidine ring.
2-Ethylpyrimidine-5-carbaldehyde structure
205518-89-4 structure
Product Name:2-Ethylpyrimidine-5-carbaldehyde
CAS No:205518-89-4
MF:C7H8N2O
MW:136.15122127533
MDL:MFCD06800713
CID:66717
PubChem ID:3160971
Update Time:2025-06-28

2-Ethylpyrimidine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Ethylpyrimidine-5-carbaldehyde
    • 2-ethyl-5-Pyrimidinecarboxaldehyde
    • 2-Ethyl-pyrimidine-5-carbaldehyde
    • 5-Pyrimidinecarboxaldehyde,2-ethyl-
    • 2-ethylpyrimidine-5-carbaldehyde(SALTDATA: FREE)
    • AS-41751
    • W-201792
    • CS-0215047
    • Z274575084
    • BB 0254521
    • FT-0645990
    • MFCD06800713
    • DTXSID70390283
    • 5-Pyrimidinecarboxaldehyde, 2-ethyl-
    • A4466
    • 205518-89-4
    • SCHEMBL1134013
    • AMY11035
    • AKOS000283857
    • A18425
    • SB55790
    • EN300-216462
    • 2-Ethyl-5-pyrimidine carbaldehyde
    • DB-009944
    • MDL: MFCD06800713
    • Inchi: 1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
    • InChI Key: CBKMQAVGQAQPJI-UHFFFAOYSA-N
    • SMILES: O=CC1C=NC(CC)=NC=1

Computed Properties

  • Exact Mass: 136.06400
  • Monoisotopic Mass: 136.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.8A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.131
  • Melting Point: Not available
  • Boiling Point: 227.862°C at 760 mmHg
  • Flash Point: 94.252°C
  • Refractive Index: 1.557
  • PSA: 42.85000
  • LogP: 0.85150
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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2-Ethylpyrimidine-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:205518-89-4)2-Ethylpyrimidine-5-carbaldehyde
Order Number:A4466
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):1483.0
Email:sales@amadischem.com

Additional information on 2-Ethylpyrimidine-5-carbaldehyde

2-Ethylpyrimidine-5-carbaldehyde: A Key Chemical Compound in Pharmaceutical and Synthetic Chemistry

2-Ethylpyrimidine-5-carbaldehyde is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical research, synthetic chemistry, and materials science. With the CAS number 205518-89-4, this compound represents a critical intermediate in the development of novel therapeutic agents and functional materials. Its unique molecular structure, characterized by the presence of a pyrimidine ring and an aldehyde functional group, provides a foundation for diverse chemical modifications and applications. Recent advances in molecular biology and medicinal chemistry have further highlighted the potential of 2-Ethylpyrimidine-5-carbaldehyde as a building block for drug discovery and advanced chemical synthesis.

2-Ethylpyrimidine-5-carbaldehyde belongs to the class of heterocyclic compounds, which are widely utilized in the pharmaceutical industry due to their ability to interact with biological targets at the molecular level. The pyrimidine ring, a six-membered structure containing two nitrogen atoms, is a common feature in nucleotide bases such as cytosine and thymine. The aldehyde group at the 5-position of the pyrimidine ring introduces reactivity and functionality, enabling the compound to participate in various chemical reactions. This structural flexibility makes 2-Ethylpyrimidine-5-carbaldehyde a valuable candidate for the design of small-molecule drugs targeting specific enzymes or receptors.

Recent studies have demonstrated the potential of 2-Ethylpyrimidine-5-carbaldehyde in the development of antiviral and anti-inflammatory agents. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the synthesis of a series of 2-Ethylpyrimidine-5-carbaldehyde-derived derivatives that exhibited potent inhibitory activity against the SARS-CoV-2 main protease. These findings underscore the compound's role in combating viral infections through the modulation of key enzymatic pathways. Additionally, the compound's ability to form stable complexes with metal ions has led to its exploration in the design of metal-based therapeutic agents.

From a synthetic chemistry perspective, the preparation of 2-Ethylpyrimidine-5-carbaldehyde involves a combination of nucleophilic substitution and condensation reactions. Researchers have employed various methodologies, including the use of microwave-assisted synthesis and catalytic systems, to optimize the yield and purity of the final product. A 2022 study published in Organic & Biomolecular Chemistry highlighted the advantages of using a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 2-position of the pyrimidine ring. This approach not only enhances the efficiency of the synthesis process but also reduces the environmental impact associated with traditional chemical methods.

The application of 2-Ethylpyrimidine-5-carbaldehyde extends beyond pharmaceutical research into the realm of materials science. Its aromatic nature and functional groups make it suitable for the development of conductive polymers and nanomaterials. In a 2024 review article in Advanced Materials, scientists explored the potential of 2-Ethylpyrimidine-5-carbaldehyde as a precursor for the synthesis of organic semiconductors with improved charge transport properties. These materials could find applications in flexible electronics and optoelectronic devices, where their unique electronic characteristics offer advantages over conventional inorganic semiconductors.

From a medicinal chemistry standpoint, the biological activity of 2-Ethylpyrimidine-5-carbaldehyde is closely related to its ability to interact with specific molecular targets. The aldehyde group at the 5-position is capable of forming hydrogen bonds with amino acid residues in enzyme active sites, thereby modulating enzymatic activity. This property has been exploited in the design of inhibitors for enzymes such as acetylcholinesterase and cyclooxygenase, which are implicated in neurological disorders and inflammatory diseases. A 2023 study in Drug Discovery Today demonstrated that a derivative of 2-Ethylpyrimidine-5-carbaldehyde exhibited selective inhibition of acetylcholinesterase, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Moreover, the compound's structural versatility allows for the incorporation of diverse functional groups, enabling the development of multifunctional drugs. For example, attaching a hydrophobic chain to the aldehyde group can enhance the compound's membrane permeability, improving its bioavailability. Conversely, the introduction of hydrophilic groups can increase solubility, facilitating its use in aqueous environments. These modifications highlight the importance of rational drug design in optimizing the therapeutic potential of 2-Ethylpyrimidine-5-carbaldehyde.

The environmental impact of 2-Ethylpyrimidine-5-carbaldehyde synthesis and application has also been a focus of recent research. Green chemistry approaches, such as the use of biocatalysts and solvent-free conditions, have been employed to minimize waste and reduce energy consumption. A 2023 study in Green Chemistry reported the successful synthesis of 2-Ethylpyrimidine-5-carbaldehyde using an enzymatic catalytic system, which significantly reduced the carbon footprint compared to traditional chemical methods. These efforts align with the growing emphasis on sustainable practices in the pharmaceutical and chemical industries.

In conclusion, 2-Ethylpyrimidine-5-carbaldehyde represents a promising compound with multifaceted applications in pharmaceutical research, synthetic chemistry, and materials science. Its unique molecular structure, combined with the ability to undergo diverse chemical modifications, positions it as a valuable tool for the development of novel therapeutics and advanced materials. As research in this field continues to evolve, the compound is likely to play an increasingly important role in addressing global health and technological challenges.

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Amadis Chemical Company Limited
(CAS:205518-89-4)2-Ethylpyrimidine-5-carbaldehyde
A4466
Purity:99%
Quantity:5g
Price ($):1483.0
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